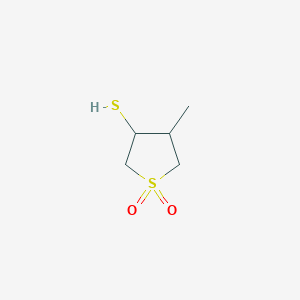
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone It is a derivative of thiolane, characterized by the presence of a methyl group and a sulfanyl group attached to the thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cheletropic reaction between butadiene and sulfur dioxide.
Introduction of Functional Groups: The methyl and sulfanyl groups are introduced through subsequent reactions, often involving the use of specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to improve yield and efficiency. For example, the use of Ni-B/MgO catalysts has been shown to enhance the hydrogenation process, leading to higher yields and longer catalyst lifetimes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The methyl and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the sulfone group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfolane: A related compound with similar structural features but lacking the methyl and sulfanyl groups.
3-Hydroxy-4-methanesulfonyl-1lambda~6~-thiolane-1,1-dione: Another derivative with a hydroxyl group instead of a methyl group.
Uniqueness
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is unique due to the presence of both a methyl and a sulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
113520-25-5 |
|---|---|
Molekularformel |
C5H10O2S2 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
4-methyl-1,1-dioxothiolane-3-thiol |
InChI |
InChI=1S/C5H10O2S2/c1-4-2-9(6,7)3-5(4)8/h4-5,8H,2-3H2,1H3 |
InChI-Schlüssel |
ODEJMIUZDCJHTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)(=O)CC1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)




![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)






